(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-3-methylphenyl)(phenyl)phosphinate
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Overview
Description
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-3-methylphenyl)(phenyl)phosphinate is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexyl ring substituted with isopropyl and methyl groups, and a phosphinate group attached to a phenyl and a hydroxy-methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-3-methylphenyl)(phenyl)phosphinate can be achieved through a multi-step process involving the following key steps:
Formation of the cyclohexyl ring: The cyclohexyl ring is synthesized through a series of cyclization reactions, starting from simple alkenes or alkynes.
Substitution reactions: The isopropyl and methyl groups are introduced onto the cyclohexyl ring through substitution reactions using appropriate alkyl halides and catalysts.
Phosphinate group attachment: The phosphinate group is attached to the phenyl and hydroxy-methylphenyl groups through a phosphorylation reaction, typically using phosphorus trichloride and a base.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-3-methylphenyl)(phenyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphinate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines, alcohols, and thiols in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted phosphinates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-3-methylphenyl)(phenyl)phosphinate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-3-methylphenyl)(phenyl)phosphinate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It influences signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its bioactive properties.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking and UV curable resins.
3-Methoxyphenylboronic acid: Utilized in organic synthesis and as a building block for complex molecules.
2-Hydroxy-3-methylphenylboronic acid: Known for its applications in organic synthesis and material science.
Uniqueness
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-3-methylphenyl)(phenyl)phosphinate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C23H31O3P |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
2-methyl-6-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]phenol |
InChI |
InChI=1S/C23H31O3P/c1-16(2)20-14-13-17(3)15-21(20)26-27(25,19-10-6-5-7-11-19)22-12-8-9-18(4)23(22)24/h5-12,16-17,20-21,24H,13-15H2,1-4H3/t17-,20+,21-,27?/m1/s1 |
InChI Key |
PPXUKKCDKGYWHB-CJCLZUPWSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)(C2=CC=CC=C2)C3=CC=CC(=C3O)C)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OP(=O)(C2=CC=CC=C2)C3=CC=CC(=C3O)C)C(C)C |
Origin of Product |
United States |
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